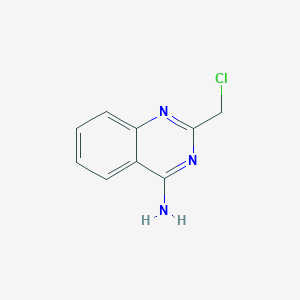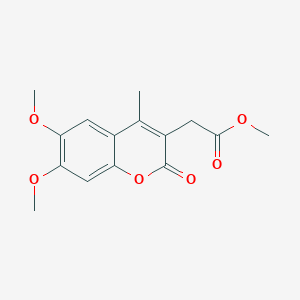
2-甲氧羰基-6,7-二甲氧基-4-甲基-2H-色烯-3-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound that belongs to the class of coumarins . It has an empirical formula of C14H14O6 and a molecular weight of 278.26 .
Synthesis Analysis
The synthesis of coumarin heterocycles, including “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .
Molecular Structure Analysis
The molecular structure of “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the SMILES string COc1cc2OC(=O)C(CC(O)=O)=C(C)c2cc1OC .
Physical And Chemical Properties Analysis
“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a solid compound . More detailed physical and chemical properties are not available in the search results.
科学研究应用
Anticancer Research
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has shown potential in anticancer research. Coumarin derivatives, including this compound, have been studied for their ability to inhibit the growth of cancer cells. They work by interfering with the cell cycle and inducing apoptosis (programmed cell death) in cancer cells . This makes them promising candidates for developing new anticancer drugs.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Coumarin derivatives are known to exhibit significant antibacterial and antifungal activities. They can disrupt the cell walls of bacteria and fungi, leading to cell death . This application is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Antioxidant Properties
Research has shown that methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate possesses strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases . This compound can neutralize free radicals, thereby preventing cellular damage and contributing to overall health.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Coumarin derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief from symptoms . This makes them valuable in the development of anti-inflammatory medications.
Neuroprotective Applications
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its neuroprotective effects. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neuron function. This compound can protect neurons from oxidative stress and inflammation, potentially slowing the progression of these diseases . This application is crucial for developing treatments for neurodegenerative conditions.
Anticoagulant Research
Coumarin derivatives are well-known for their anticoagulant properties, with warfarin being a prime example. Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its ability to inhibit blood clot formation . This is particularly important in preventing and treating conditions such as deep vein thrombosis and pulmonary embolism. Research in this area aims to develop safer and more effective anticoagulant drugs.
These applications highlight the versatility and potential of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and improving human health.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Overview on developed synthesis procedures of coumarin heterocycles
作用机制
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that coumarin derivatives have been tested for their effects on a variety of biological activities .
Pharmacokinetics
It is known that the solubility of similar compounds can be increased by converting them into hydrochloride salts .
Result of Action
Similar compounds have demonstrated significant inhibitory effects against tumor growth .
Action Environment
It is known that the synthesis of similar compounds can be carried out under green conditions such as using green solvent, catalyst, and other procedures .
属性
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGGMXZQOJGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)


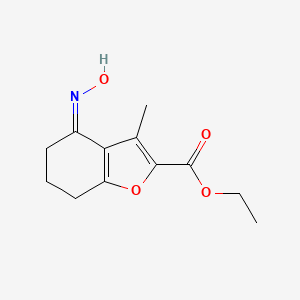

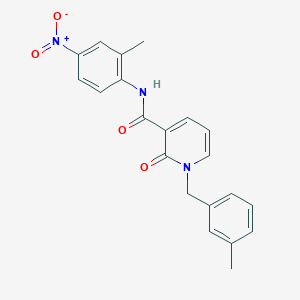
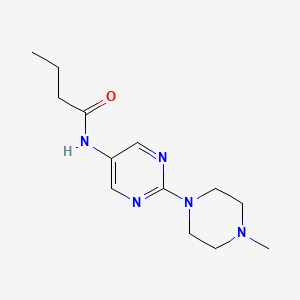
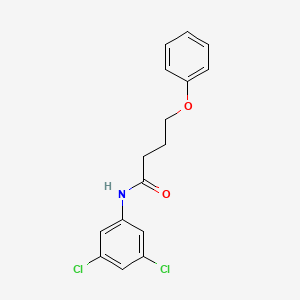
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)
